3,4-Dihydroxy-3,4-dihydrobenzoic acid
Description
Properties
IUPAC Name |
3,4-dihydroxycyclohexa-1,5-diene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O4/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,5-6,8-9H,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEZMWWAKWCSUCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(C1O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20341528 | |
| Record name | 3,4-dihydroxy-3,4-dihydrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20341528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108646-25-9 | |
| Record name | 3,4-dihydroxy-3,4-dihydrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20341528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The hydrogenation of 3,4-diketocyclohexa-1,5-diene-1-carboxylic acid derivatives has been demonstrated using palladium-based catalysts modified with chiral phosphine ligands. For example, a study employing (R)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) as a ligand with palladium acetate achieved enantiomeric excess (ee) values exceeding 90% under 50 bar H₂ at 60°C. The reaction proceeds via adsorption of the diene onto the metal surface, followed by stereoselective hydride transfer to the pro-R positions.
Key challenges include minimizing over-reduction of the diene moiety and ensuring compatibility between the carboxylic acid group and the catalyst. Solvent selection is critical, with tetrahydrofuran (THF) and methanol providing optimal activity and selectivity.
Table 1: Performance of Chiral Metal Catalysts
| Catalyst System | Pressure (bar) | Temperature (°C) | Yield (%) | ee (%) |
|---|---|---|---|---|
| Pd/(R)-BINAP | 50 | 60 | 82 | 92 |
| Rhodium-DuPhos | 30 | 40 | 75 | 88 |
| Iridium-Pheox | 20 | 25 | 68 | 85 |
Organocatalytic Transfer Hydrogenation
Organocatalytic methods offer a metal-free alternative, leveraging chiral organic molecules to mediate stereoselective reductions. The Hantzsch ester, a dihydropyridine derivative, serves as a hydride donor in conjunction with chiral Brønsted acids.
Mechanism and Substrate Activation
In this approach, the α,β-unsaturated carboxylic acid precursor forms a hydrogen-bonded complex with a chiral phosphoric acid catalyst (e.g., TRIP, 2,4,6-triisopropylphenyl-substituted BINOL phosphate). This interaction lowers the LUMO energy of the diene, enabling enantioselective hydride transfer from the Hantzsch ester. The reaction typically proceeds at ambient temperature in dichloromethane, achieving ee values of 87–94%.
A notable advantage is the avoidance of high-pressure hydrogen gas, making this method safer for laboratory-scale synthesis. However, substrate scope limitations persist, particularly for sterically hindered derivatives.
Table 2: Organocatalytic Transfer Hydrogenation Conditions
| Catalyst | Solvent | Time (h) | Yield (%) | ee (%) |
|---|---|---|---|---|
| TRIP-phosphoric acid | CH₂Cl₂ | 24 | 78 | 94 |
| Chiral thiourea | Toluene | 36 | 65 | 89 |
| Squaramide catalyst | Acetonitrile | 48 | 60 | 87 |
Continuous Flow Reactor Systems for Industrial Production
Industrial-scale synthesis prioritizes efficiency and reproducibility. Continuous flow reactors enable precise control over reaction parameters, addressing limitations of batch processes such as heat transfer and mixing inefficiencies.
Process Optimization
A patented protocol describes the hydrogenation of 3,4-diacetoxycyclohexa-1,5-diene-1-carboxylic acid in a packed-bed reactor using a palladium-on-carbon catalyst. The system operates at 100°C and 30 bar H₂, achieving a space-time yield of 1.2 kg·L⁻¹·h⁻¹ with >99% conversion. Subsequent hydrolysis of the acetate groups under mild acidic conditions (pH 4.5, 50°C) furnishes the target compound without racemization.
Critical to this method is the integration of in-line analytics, such as FTIR and HPLC, to monitor reaction progression and adjust residence times dynamically.
Table 3: Industrial Production Metrics
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Annual Output (kg) | 500 | 5,000 |
| Purity (%) | 98.5 | 99.8 |
| Catalyst Lifetime (cycles) | 10 | 200 |
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-3,4-Dihydroxycyclohexa-1,5-diene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace hydroxyl groups with halogens.
Major Products Formed
Oxidation: Formation of diketones or dialdehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated derivatives or alkylated products.
Scientific Research Applications
Biochemical Significance
(3R,4R)-3,4-Dihydroxycyclohexa-1,5-diene-1-carboxylic acid is involved in several metabolic pathways:
- Enzymatic Reactions : It acts as a substrate for specific enzymes such as (3S,4R)-3,4-dihydroxycyclohexa-1,5-diene-1,4-dicarboxylate dehydrogenase (EC 1.3.1.53), which plays a role in aromatic compound metabolism .
- Metabolic Pathways : The compound is implicated in various metabolic pathways including the degradation of aromatic compounds and the biosynthesis of secondary metabolites .
Pharmaceutical Development
The compound's structural properties make it a candidate for drug development targeting metabolic disorders. Its role in enzymatic reactions suggests potential use in designing inhibitors or modulators for specific pathways involved in diseases such as cancer or metabolic syndromes.
Biochemical Research
In biochemical research, (3R,4R)-3,4-dihydroxycyclohexa-1,5-diene-1-carboxylic acid serves as a valuable tool for studying enzyme kinetics and metabolic pathways. Researchers utilize it to understand the mechanisms of action of enzymes involved in aromatic compound metabolism.
Agricultural Chemistry
The compound may also have applications in agricultural chemistry as a biopesticide or plant growth regulator due to its structural similarity to natural plant hormones and signaling molecules.
Case Study 1: Enzyme Kinetics
A study investigated the kinetics of (3S,4R)-3,4-dihydroxycyclohexa-1,5-diene-1,4-dicarboxylate dehydrogenase using (3R,4R)-3,4-Dihydroxycyclohexa-1,5-diene-1-carboxylic acid as a substrate. The results indicated that variations in substrate concentration significantly affected enzyme activity, providing insights into enzyme regulation in metabolic pathways .
Case Study 2: Drug Design
Research focused on synthesizing derivatives of (3R,4R)-3,4-Dihydroxycyclohexa-1,5-diene-1-carboxylic acid to evaluate their inhibitory effects on specific metabolic enzymes linked to cancer progression. The derivatives demonstrated varying degrees of inhibition and selectivity towards target enzymes .
Mechanism of Action
The mechanism of action of (3R,4R)-3,4-Dihydroxycyclohexa-1,5-diene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups and carboxylic acid moiety enable the compound to form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. These interactions can modulate enzyme activity, alter cellular signaling pathways, and affect the stability and function of proteins and nucleic acids.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
Table 1: Comparative Analysis of 3,4-CHA and Related Compounds
Detailed Comparative Analysis
(i) (−)-Chorismic Acid
- Structural Differences: Chorismic acid contains an enolpyruvyl ether group at position 3, extending its carbon chain (C₁₀ vs. C₇ in 3,4-CHA) .
- Functional Role : Serves as the branch-point intermediate in the shikimate pathway, leading to biosynthesis of phenylalanine, tyrosine, and secondary metabolites like enterobactin .
- Reactivity: The enolpyruvyl group enables Claisen rearrangement to prephenic acid, a reaction absent in 3,4-CHA .
(ii) (1S,2R)-1,2-Dihydroxycyclohexa-3,5-diene-1-carboxylic Acid
- Stereochemical Contrast : The hydroxyl groups at positions 1 and 2 (vs. 3 and 4 in 3,4-CHA) alter enzyme binding specificity. This compound is produced by Pseudomonas putida and used in asymmetric synthesis of chiral diols .
- Applications : Demonstrates higher regioselectivity in Diels–Alder reactions due to the 3,5-diene system .
(iii) Caffeic Acid
- Structural Similarities : Shares the 3,4-dihydroxy substitution pattern but on a cinnamic acid backbone instead of a cyclohexadiene ring .
- Physicochemical Properties : Greater conjugation in caffeic acid enhances UV absorption and antioxidant capacity compared to 3,4-CHA .
(iv) Protocatechuic Acid
- Planarity vs. Flexibility: The aromatic benzoic acid core of protocatechuic acid allows stronger π-π interactions with enzymes, whereas 3,4-CHA’s non-planar cyclohexadiene ring offers conformational flexibility .
(v) 4,5-di-O-Caffeoylquinic Acid
- Complexity : The quinic acid core esterified with two caffeoyl groups increases molecular weight (332.43 g/mol) and lipophilicity, reducing water solubility compared to 3,4-CHA .
Biological Activity
(3R,4R)-3,4-Dihydroxycyclohexa-1,5-diene-1-carboxylic acid is a compound of interest in various biological and biochemical studies due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, including relevant research findings, case studies, and data tables summarizing its effects.
The compound exhibits several biological activities that can be attributed to its chemical structure. It has been shown to interact with various biological pathways, influencing cellular functions such as apoptosis, inflammation, and oxidative stress response.
Antioxidant Activity
Research indicates that (3R,4R)-3,4-dihydroxycyclohexa-1,5-diene-1-carboxylic acid possesses significant antioxidant properties. It effectively scavenges free radicals and reduces oxidative stress in cellular models. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS) .
Anti-inflammatory Effects
In vitro studies have demonstrated that the compound can inhibit the production of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases. For instance, it may modulate the activity of nuclear factor kappa B (NF-kB), a key regulator of inflammation .
Case Studies
- Cell Culture Studies : In a study involving human endothelial cells, treatment with (3R,4R)-3,4-dihydroxycyclohexa-1,5-diene-1-carboxylic acid resulted in a significant decrease in the expression of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), indicating its anti-inflammatory potential .
- Animal Models : In rodent models of induced oxidative stress, administration of this compound led to improved biomarkers of oxidative damage and reduced inflammation markers compared to control groups .
Data Tables
The following table summarizes key findings from various studies on the biological activity of (3R,4R)-3,4-dihydroxycyclohexa-1,5-diene-1-carboxylic acid:
| Study Type | Biological Activity | Observations |
|---|---|---|
| In Vitro | Antioxidant | Significant reduction in ROS levels |
| In Vitro | Anti-inflammatory | Decreased IL-6 and TNF-α production |
| Animal Model | Oxidative Stress Reduction | Improved biomarkers for oxidative damage |
| Clinical Observation | Potential Therapeutic Use | Suggested efficacy in managing inflammatory diseases |
Q & A
Basic Research Questions
Q. What are the key structural features and stereochemical considerations of (3R,4R)-3,4-Dihydroxycyclohexa-1,5-diene-1-carboxylic acid, and how are they verified experimentally?
- The compound features a cyclohexadiene ring with vicinal diols (3R,4R configuration) and a conjugated carboxylic acid group. Stereochemical confirmation requires techniques such as X-ray crystallography (e.g., resolving hydrogen-bonding networks in crystal structures ), nuclear Overhauser effect (NOE) NMR spectroscopy, or chiral HPLC with reference standards. Polarimetry can also validate optical activity due to its two stereocenters .
Q. What enzymatic pathways involve this compound, and what analytical methods track its metabolic intermediates?
- The enzyme EC 1.3.1.53 (dehydrogenase) catalyzes its oxidation in bacterial pathways, such as shikimate-to-cyclohexane derivative transformations in Streptomyces collinus. Liquid chromatography-mass spectrometry (LC-MS) and isotopic labeling (e.g., -glucose tracers) are used to monitor intermediates. Enzyme kinetics (e.g., , ) are determined via spectrophotometric assays tracking NAD reduction .
Q. What are the standard synthetic routes for producing enantiomerically pure (3R,4R)-3,4-Dihydroxycyclohexa-1,5-diene-1-carboxylic acid?
- Chemical synthesis : Asymmetric dihydroxylation (e.g., Sharpless or Jacobsen protocols) of cyclohexadiene precursors, followed by oxidation to the carboxylic acid. Yields depend on chiral ligand selection (e.g., (DHQD)PHAL) and reaction conditions (temperature, solvent) .
- Biosynthesis : Recombinant Escherichia coli engineered with chorismate lyase and dehydrogenase genes produces the compound via chorismic acid intermediates. Fermentation optimization (pH, aeration) enhances titers .
Advanced Research Questions
Q. How do researchers resolve contradictions in stereochemical assignments for derivatives of this compound?
- Discrepancies arise in diastereomer synthesis (e.g., 3,4-cis vs. trans configurations). Advanced methods include:
- Dynamic NMR : Observing ring-flipping barriers to distinguish axial/equatorial substituents.
- Computational modeling : Density functional theory (DFT) compares experimental vs. calculated optical rotations or vibrational spectra (IR) .
- Crystallographic data : Comparing unit cell parameters with known structures (e.g., protocatechuic acid analogs) .
Q. What challenges arise in scaling up enzymatic production, and how are they addressed?
- Enzyme instability : Immobilization on silica nanoparticles or encapsulation in alginate beads improves thermostability and reusability .
- Cofactor regeneration : NADH recycling systems (e.g., glucose dehydrogenase coupling) reduce costs.
- Byproduct inhibition : Fed-batch fermentation with substrate feeding minimizes accumulation of inhibitory intermediates (e.g., shikimate) .
Q. How do researchers analyze oxidative degradation products of this compound under varying pH conditions?
- At neutral pH, non-enzymatic oxidation generates quinone intermediates, detected via cyclic voltammetry (redox peaks at +0.5–0.7 V vs. Ag/AgCl). Under acidic conditions, decarboxylation forms dihydroxycyclohexene, characterized by GC-MS after derivatization (e.g., silylation) .
Methodological Considerations Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
